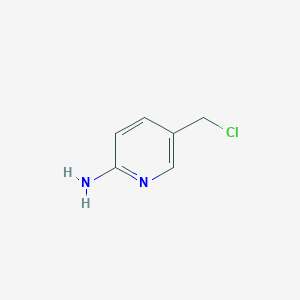

5-(Chloromethyl)pyridin-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(Chloromethyl)pyridin-2-amine: is an organic compound with the molecular formula C6H7ClN2 It is a derivative of pyridine, characterized by the presence of a chloromethyl group at the 5-position and an amino group at the 2-position of the pyridine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Chloromethyl)pyridin-2-amine typically involves the chloromethylation of pyridin-2-amine. One common method is the reaction of pyridin-2-amine with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5-position of the pyridine ring. The reaction is usually carried out under acidic conditions and may require a catalyst to improve yield and selectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher efficiency and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 5-(Chloromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

Substitution Reactions: Typically involve nucleophiles like sodium azide, sodium thiolate, or primary amines under basic conditions.

Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Substitution Reactions: Yield various substituted pyridin-2-amines.

Oxidation Reactions: Produce pyridine-2-carboxylic acid or pyridine-2-aldehyde.

Reduction Reactions: Result in 5-methylpyridin-2-amine.

Applications De Recherche Scientifique

Chemical Synthesis

5-(Chloromethyl)pyridin-2-amine serves as an important intermediate in the synthesis of various biologically active compounds. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse functional groups.

Synthesis of Pharmaceutical Compounds

A notable application of this compound is in the synthesis of pyridine derivatives that exhibit significant biological activities. For example, it has been used to synthesize aryl-substituted 2-aminopyridine derivatives, which have shown promise as anti-Alzheimer agents by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes involved in neurodegeneration .

Table 1: Biological Activities of Pyridine Derivatives

| Compound Type | Activity | Reference |

|---|---|---|

| Aryl-substituted 2-aminopyridines | AChE and BChE inhibitors | |

| 4-Amino-5-methylpyridone | Mineralocorticoid receptor antagonist | |

| Trifluoromethylpyridines | Agrochemical applications |

Medicinal Chemistry

The compound has been explored for its potential in treating various diseases. Its derivatives are being investigated for their roles as inhibitors in cancer therapy and neurodegenerative diseases.

Case Study: Neurodegenerative Disease Treatment

Research has highlighted the development of pyridine derivatives that act as potent inhibitors of cholinesterases, which are critical in Alzheimer's disease treatment. The binding affinities of these compounds have been evaluated through molecular docking studies, indicating their potential as therapeutic agents .

Case Study: Anticancer Applications

The synthesis of novel pyridine derivatives has led to the discovery of compounds with anticancer properties. These compounds target specific kinases involved in cancer progression, showcasing the versatility of this compound in drug discovery .

Agrochemicals

This compound and its derivatives are also significant in the field of agrochemicals. They are utilized to develop new pesticides and herbicides that enhance crop protection while minimizing environmental impact.

Table 2: Applications in Agrochemicals

| Application Type | Description | Reference |

|---|---|---|

| Pesticides | Development of new insecticides | |

| Herbicides | Synthesis of selective herbicides |

Material Science

In material science, pyridine derivatives are used to synthesize ligands for metal complexes, which have applications in catalysis and materials design. The chelating properties of these compounds make them valuable for creating supramolecular structures.

Case Study: Metal Complexes

Recent studies have focused on synthesizing ligands from pyridine derivatives that form stable metal complexes, enhancing catalytic efficiency in various reactions . This application underscores the importance of this compound as a building block in advanced materials.

Mécanisme D'action

The mechanism of action of 5-(Chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or binding to specific receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological targets, leading to the inhibition of enzyme activity or modulation of receptor function.

Comparaison Avec Des Composés Similaires

5-Methylpyridin-2-amine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

2-Aminopyridine: Lacks the substituent at the 5-position, resulting in different chemical reactivity and biological activity.

5-Bromomethylpyridin-2-amine:

Uniqueness: 5-(Chloromethyl)pyridin-2-amine is unique due to the presence of both the chloromethyl and amino groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Activité Biologique

5-(Chloromethyl)pyridin-2-amine is a pyridine derivative known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Molecular Formula: C6H7ClN2

Molecular Weight: 144.58 g/mol

CAS Number: 230617-81-9

The structural formula of this compound features a chloromethyl group attached to the pyridine ring, which is critical for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes such as proliferation and apoptosis.

- DNA Intercalation: Its planar structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes, which is particularly relevant in cancer therapy.

- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties by disrupting bacterial cell wall synthesis or function.

Antimicrobial Properties

Research has indicated that this compound displays significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values vary depending on the strain but generally indicate potent activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound could serve as a lead structure for developing new antibiotics.

Anticancer Activity

In cancer research, this compound has shown promise as an anticancer agent. A study involving various cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways.

Case Study:

In a study conducted on human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent mitochondrial dysfunction.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, such as pyridine derivatives without halogen substitutions, this compound exhibits enhanced biological activity due to the electron-withdrawing effects of the chloromethyl group. This substitution increases the compound's lipophilicity and reactivity, facilitating better interaction with biological targets.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| 2-Aminopyridine | Moderate | Low |

| 4-Chloroaniline | Low | Moderate |

Propriétés

IUPAC Name |

5-(chloromethyl)pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c7-3-5-1-2-6(8)9-4-5/h1-2,4H,3H2,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWSKDLSOLPVCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.